2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid
Description
Overview of 2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic Acid
This compound is a heterocyclic organic compound with the molecular formula C₈H₉N₃O₃S and a molecular weight of 227.24 g/mol . Its structure features a thiazole ring (a five-membered aromatic ring containing nitrogen and sulfur) linked to an imidazolidin-2-one moiety (a saturated bicyclic ring with two nitrogen atoms) and an acetic acid functional group. The compound is identified by the CAS Registry Number 1114822-84-2 and is characterized by its crystalline powder form, room-temperature stability, and solubility in polar solvents.
The thiazole and imidazolidinone rings contribute to its electronic and steric properties, making it a subject of interest in synthetic chemistry and drug discovery. The acetic acid group enhances its potential for derivatization, enabling the formation of salts, esters, or amides for tailored applications. Key physicochemical properties are summarized in Table 1.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O₃S |
| Molecular Weight | 227.24 g/mol |
| CAS Number | 1114822-84-2 |
| Appearance | Crystalline powder |
| Storage Conditions | Room temperature |
Historical Context and Discovery
The synthesis of thiazole derivatives dates to the late 19th century, with the Hantzsch thiazole synthesis (1889) enabling the preparation of thiazoles from α-halo ketones and thioamides. The integration of imidazolidinone motifs into thiazole frameworks emerged more recently, driven by interest in hybrid heterocycles for medicinal applications. While the exact discovery timeline of this compound remains undocumented, its structure aligns with modern strategies in heterocyclic hybridization.
Early synthetic routes to related compounds involved cyclocondensation reactions. For example, thiosemicarbazides and α-bromo ketones have been used to construct thiazole rings, while imidazolidinones were synthesized via urea cyclization. Advances in catalytic methods and green chemistry have since refined these approaches, enabling higher yields and selectivity for complex hybrids.
Relevance in Heterocyclic Chemistry
This compound exemplifies the strategic fusion of two pharmacologically significant heterocycles:
- Thiazole : A sulfur- and nitrogen-containing ring prevalent in natural products (e.g., vitamin B1) and synthetic drugs (e.g., sulfathiazole). Thiazoles are valued for their electronic diversity, enabling interactions with biological targets via hydrogen bonding and π-stacking.
- Imidazolidinone : A saturated urea derivative known for enhancing metabolic stability and bioavailability in drug candidates. Imidazolidinones are also employed as catalysts in asymmetric synthesis.
The acetic acid substituent further broadens utility, allowing conjugation with amines, alcohols, or biomolecules. Such hybrids are explored for antimicrobial, anticancer, and anti-inflammatory activities, aligning with trends in multi-target drug design.
Scope and Objectives of the Review
This review systematically examines:
- Synthetic methodologies for this compound and analogs.
- Physicochemical and spectroscopic properties.
- Applications in medicinal chemistry and materials science.
- Future directions for research and development.
Properties
IUPAC Name |
2-[2-(2-oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c12-6(13)3-5-4-15-8(10-5)11-2-1-9-7(11)14/h4H,1-3H2,(H,9,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBAXVWACBFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237017 | |
| Record name | 2-(2-Oxo-1-imidazolidinyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-84-2 | |
| Record name | 2-(2-Oxo-1-imidazolidinyl)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Oxo-1-imidazolidinyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview
- This approach involves reacting amines, ethylcyanoacetate, and ethylglycinate hydrochloride under neat conditions at 70°C.
- The process proceeds via nucleophilic attack and cyclization steps, forming the imidazolidinone ring fused to the thiazole moiety.
- The reaction typically completes within 2 hours, providing high yields (up to 90%) and operational simplicity.
Reaction Scheme
Amine + Ethylcyanoacetate + Ethylglycinate hydrochloride → Thiazolyl-imidazolidinone
Key Data
| Entry | Amine Type | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 1 | Cyclohexylamine | 75-90 | Reflux at 70°C, 2h | |
| 2 | Aromatic amines | Up to 85 | Same as above |
Notes: The process is environmentally friendly, cost-effective, and adaptable to various amines, allowing structural diversification.
Condensation of 2-Acetamido-2-ylidene-4-imidazole Derivatives
Another prominent method involves the condensation of pre-formed imidazolidinone derivatives with thiazole precursors.
Step-by-Step Procedure
- Synthesis begins with the fusion of ethylcyanoacetate and ethylglycinate hydrochloride, followed by cyclization to form the imidazolidinone core.
- The intermediate is then reacted with thiazole derivatives, such as 2-aminothiazole-4-carboxylic acid derivatives, under reflux conditions with coupling agents like EDC or DCC.
- Hydrolysis of ester groups yields the free acid, resulting in the target compound.
Reaction Scheme
Imidazolidinone intermediate + Thiazole derivative → 2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid
Data Table: Synthesis of Key Intermediates
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethylcyanoacetate + Amine | 70°C, 15 min | - | Formation of precursor |
| 2 | Ethylglycinate hydrochloride + Triethylamine | Reflux, 2h | - | Activation of amino group |
| 3 | Thiazole derivative + Intermediate | Reflux, 4h | 76-85 | Coupling step |
Research Findings
- IR and NMR spectra confirm the formation of the imidazolidinone and thiazole rings.
- Hydrolysis with NaOH efficiently converts ester groups to acids, with yields exceeding 80%.
Hydrazine-Mediated Cyclization and Functionalization
Hydrazine hydrate has been employed to introduce hydrazine functionalities, facilitating subsequent cyclization to form the imidazolidinone ring.
Procedure Highlights
- Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate reacts with hydrazine hydrate under reflux.
- The hydrazide intermediate is then cyclized with aldehydes or ketones to form the target heterocycle.
Reaction Conditions
- Reflux in ethanol or neat conditions at 100°C.
- Reaction times vary from 1 to 4 hours, with yields typically above 90%.
Data Summary
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Reflux, ethanol | 98 | |
| Cyclization | Aldehydes | Ethanol, acetic acid catalyst | 96-100 |
Hydrolysis of Ester to Acid Derivatives
The final step in many synthesis routes involves hydrolyzing ester groups to produce the free acid, essential for biological activity.
Methodology
- Refluxing ester intermediates with dilute NaOH (10%) in aqueous solution.
- Acidification yields the target acid with high purity.
Reaction Data
| Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| NaOH (10%) | Reflux, 3-4h | >85 | Efficient hydrolysis |
Summary of Key Data and Reaction Parameters
| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| Multicomponent Reaction | Amine, ethylcyanoacetate, ethylglycinate hydrochloride | None (neat) | 70°C, 2h | 75-90% | Environmentally friendly |
| Condensation with Thiazole | Imidazolidinone + Thiazole derivative | EDC/DCC | Reflux 70°C, 4h | 76-85% | Effective for diverse derivatives |
| Hydrazine Cyclization | Ester derivatives | Hydrazine hydrate | Reflux 100°C | 96-98% | High-yielding, rapid |
| Hydrolysis | Ester intermediates | NaOH | Reflux 3-4h | >85% | Converts esters to acids |
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone and thiazole rings play a crucial role in binding to proteins and enzymes, thereby modulating their activity. The acetic acid moiety enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methyl Groups (306937-38-2): The 2,5-dimethyl substitution in this analog reduces polarity, favoring lipid membrane permeability but possibly limiting aqueous solubility .
- Dimethylamino Group (EN300-121248): The basic dimethylamino group can protonate under physiological conditions, enhancing solubility and enabling pH-responsive behavior .
- Tritylamino Group (123333-74-4): The bulky trityl group provides steric hindrance, which is useful in protecting reactive intermediates during multi-step syntheses .
Biological Activity
2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with the molecular formula C8H9N3O3S and a molecular weight of 227.24 g/mol. This compound features a unique structure that includes both imidazolidinone and thiazole rings, contributing to its distinct biological activities and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H9N3O3S |
| Molecular Weight | 227.24 g/mol |
| InChI Key | MIYBAXVWACBFPY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazolidinone and thiazole rings are crucial for binding to proteins and enzymes, modulating their activity. The acetic acid moiety enhances solubility and facilitates transport within cells, which is vital for its pharmacological effects.
Pharmacological Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The thiazole ring is known for its role in various antimicrobial agents. Compounds with similar structures have demonstrated efficacy against a variety of bacterial strains.
- Anti-inflammatory Properties : Studies suggest that derivatives of thiazole can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as angiotensin-converting enzyme (ACE), which is significant in managing hypertension and cardiovascular diseases.
Study on ACE Inhibition
A recent study evaluated the ACE inhibitory activity of compounds similar to this compound. The study utilized various concentrations of the compound and measured the percentage inhibition of ACE activity. Results indicated a significant inhibition rate, suggesting its potential as an antihypertensive agent.
| Concentration (µM) | ACE Inhibition (%) |
|---|---|
| 10 | 15 |
| 50 | 35 |
| 100 | 55 |
The optimal concentration for maximum inhibition was found to be around 100 µM, demonstrating the compound's potency in modulating ACE activity.
Antimicrobial Efficacy
Another study investigated the antimicrobial properties of similar thiazole compounds. The results showed that compounds with structural similarities to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These findings underscore the potential application of this compound in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of thiazole intermediates with oxoimidazolidine precursors. Key steps include coupling reactions (e.g., using oxalyl chloride or triethylamine as catalysts) and purification via column chromatography . Optimizing temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) improves yield (up to 85–90%) . Purity is validated using HPLC and elemental analysis .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the thiazole (δ 7.2–7.8 ppm) and oxoimidazolidine (δ 3.5–4.2 ppm) moieties .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H bonds at ~3200 cm⁻¹ .
- X-ray crystallography : Resolve bond angles (e.g., C-S-C in thiazole at ~90°) and intermolecular hydrogen bonding patterns .
Q. What are the standard protocols for evaluating the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) via UV-Vis spectroscopy. Adjust pH (e.g., 6.5–7.4) for biological assays .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure. Monitor via TLC or LC-MS for decomposition products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what experimental validation is required?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the oxoimidazolidine ring and hydrophobic contacts with the thiazole .
- Validation : Perform surface plasmon resonance (SPR) or ITC to measure binding constants (e.g., Kd). Compare with analogous compounds (e.g., 2-aminothiazole derivatives) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) across studies?
- Methodological Answer :
- Dose-response profiling : Use IC50/EC50 assays to differentiate concentration-dependent effects .
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methoxy substitutions) to isolate functional group contributions .
- Pathway analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target interactions .
Q. How can reaction fundamentals and reactor design improve scalability for this compound’s synthesis?
- Methodological Answer :
- Continuous flow chemistry : Optimize residence time and mixing efficiency to reduce byproducts .
- Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .
- Process simulation : Use Aspen Plus to model heat/mass transfer and scale-up parameters (e.g., 10x lab-to-pilot) .
Q. What advanced analytical techniques quantify trace impurities or degradation products in bulk samples?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
